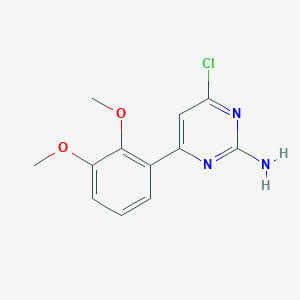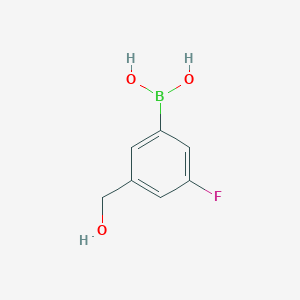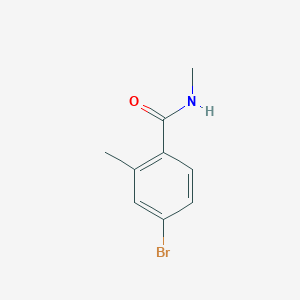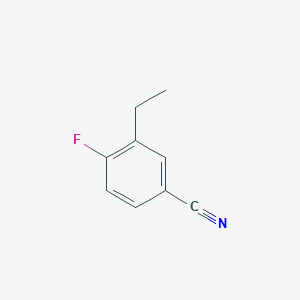![molecular formula C9H8FNO2 B1443180 7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL CAS No. 874767-62-1](/img/structure/B1443180.png)
7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL
Vue d'ensemble
Description
“7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL” is a chemical compound with the formula C9H8FNO2 . It has a molecular weight of 181.16 g/mol .
Synthesis Analysis
The synthesis of 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones has been reported . The specific synthesis process for “this compound” is not available in the retrieved sources.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully available in the retrieved sources. The compound has a molecular weight of 181.16 g/mol .Applications De Recherche Scientifique
Kinase Inhibitors Synthesis : The benzoxazepine core, similar to the structure of 7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL, is a component in several kinase inhibitors, including mTOR inhibitors. Studies have reported the process development and scalable synthesis of these compounds (Naganathan et al., 2015).
Organocatalytic Asymmetric Synthesis : Research has focused on the organocatalytic asymmetric Mannich reaction of compounds with benzoxazepine scaffolds to produce cyclic amines with chiral tetrasubstituted C–F stereocenters. These reactions show excellent yields and selectivity, indicating their potential in medicinal chemistry (Bing Li et al., 2019).
Anticonvulsant and Hypnotic Agents : Certain 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones have been synthesized and evaluated for their anticonvulsant effects and hypnotic properties. These compounds have shown significant potential in these areas (Xianqing Deng et al., 2011).
Catalytic Asymmetric Reactions : The dibenzo[b,f][1,4]oxazepine scaffold, closely related to the chemical structure , is a privileged structure in medicinal chemistry with a range of biological activities. Research into catalytic asymmetric methodologies for synthesizing chiral derivatives of these compounds is ongoing (Munck et al., 2018).
PI3Kα Inhibitors for Tumor Treatment : Synthesis of 6,7-dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine derivatives, which are structurally similar, has been studied for their potential as selective inhibitors of PI3Kα. These compounds have demonstrated impressive antiproliferative activities against various human tumor cell lines (Yong Yin et al., 2015).
Ugi Reaction and Mitsunobu Cyclization : The synthesis of dihydrobenzoxazepinones, which includes structures similar to this compound, has been achieved using a combination of Ugi and Mitsunobu reactions. This method allows for the convergent preparation of drug-like tetrahydrobenzo[f][1,4]oxazepines with multiple diversity points (Banfi et al., 2013).
Mécanisme D'action
Mode of Action
The exact mode of action of 7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL As a chemical compound, it likely interacts with its targets through molecular binding, potentially altering the function or activity of those targets .
Biochemical Pathways
The biochemical pathways affected by This compound Based on its chemical structure, it may influence various biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Its molecular weight of 181.16 g/mol suggests that it may have suitable properties for absorption and distribution in the body .
Result of Action
The molecular and cellular effects of This compound Given the lack of specific target and pathway information, it is challenging to predict the precise effects of this compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of This compound . Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and interactions with its targets .
Analyse Biochimique
Biochemical Properties
7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with Traf2- and Nck-interacting protein kinase (TNIK), a downstream signal protein of the Wnt/β-catenin pathway . This interaction is crucial as TNIK is a potential target for the treatment of colorectal cancer, which is often associated with dysregulation of the Wnt/β-catenin signaling pathway .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to suppress colorectal cancer (CRC) cell proliferation and migration in in vitro assays . Additionally, it exhibits considerable antitumor activity in the HCT116 xenograft mouse model . This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of TNIK, thereby disrupting the Wnt/β-catenin signaling pathway . This inhibition leads to changes in gene expression and enzyme activity, contributing to its antitumor effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has shown stability and sustained activity in in vitro assays . Long-term effects on cellular function have been observed, with continued suppression of CRC cell proliferation and migration
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In the HCT116 xenograft mouse model, it has demonstrated significant antitumor activity at specific dosages . High doses may lead to toxic or adverse effects, and threshold effects have been observed . Careful dosage optimization is essential for its therapeutic application.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It affects the metabolic flux and metabolite levels, contributing to its biological activity . The compound’s interaction with TNIK and its role in the Wnt/β-catenin pathway are central to its metabolic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is directed by targeting signals and post-translational modifications . These factors guide the compound to specific compartments or organelles, impacting its activity and function within the cell.
Propriétés
IUPAC Name |
7-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c10-6-1-2-8-7(5-6)9(12)11-3-4-13-8/h1-2,5H,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOJHOVPKUPGIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)F)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801245334 | |
| Record name | 7-Fluoro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801245334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874767-62-1 | |
| Record name | 7-Fluoro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874767-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801245334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

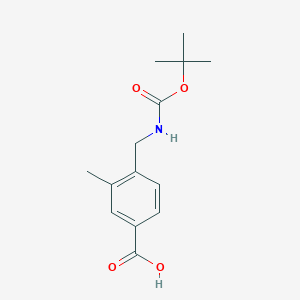
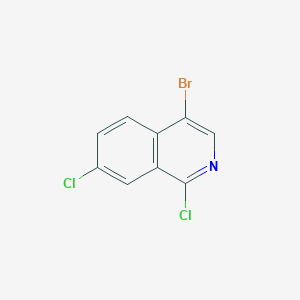

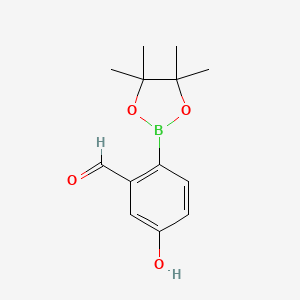




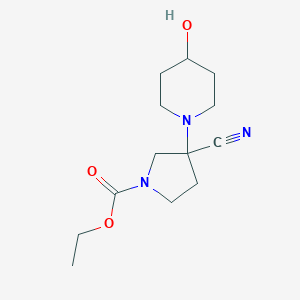
![2-Formyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester](/img/structure/B1443114.png)
